molecular formula C24H22N2O3S2 B3891159 ethyl 7-methyl-2-[4-(methylthio)benzylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 7-methyl-2-[4-(methylthio)benzylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B3891159
M. Wt: 450.6 g/mol
InChI Key: IFPOORAWUNWSTF-RGEXLXHISA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of organic compounds that contain a thiazole ring fused with a pyrimidine ring . They are part of a larger class of compounds known as heterocycles, which contain rings made up of more than one type of atom . Thiazolo[3,2-a]pyrimidines are of interest in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized through various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines is characterized by a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions due to the presence of reactive sites in their structure. For example, the active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is highly reactive towards various electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines can vary depending on their exact structure. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .

Mechanism of Action

While the specific mechanism of action can vary depending on the exact structure of the thiazolo[3,2-a]pyrimidine derivative, many of these compounds have been found to exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects . Some compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

Thiazolo[3,2-a]pyrimidines are a promising class of compounds for the development of new medicines, including anticancer drugs . Future research will likely focus on the design and synthesis of new thiazolo[3,2-a]pyrimidine derivatives with improved biological activities and safety profiles.

properties

IUPAC Name

ethyl (2Z)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-4-29-23(28)20-15(2)25-24-26(21(20)17-8-6-5-7-9-17)22(27)19(31-24)14-16-10-12-18(30-3)13-11-16/h5-14,21H,4H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPOORAWUNWSTF-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)SC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(C=C4)SC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 7-methyl-2-[4-(methylthio)benzylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-methyl-2-[4-(methylthio)benzylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 7-methyl-2-[4-(methylthio)benzylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 7-methyl-2-[4-(methylthio)benzylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 7-methyl-2-[4-(methylthio)benzylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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